molecular formula C11H15N3O2 B1384886 N-(3-aminophenyl)morpholine-4-carboxamide CAS No. 919833-30-0

N-(3-aminophenyl)morpholine-4-carboxamide

Cat. No.: B1384886
CAS No.: 919833-30-0
M. Wt: 221.26 g/mol
InChI Key: IAAZCCKSLLINOW-UHFFFAOYSA-N
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Description

“N-(3-aminophenyl)morpholine-4-carboxamide” is a compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It’s also known as APC.


Molecular Structure Analysis

The molecular structure of “this compound” involves a urea-type NC=ON moiety which is planar to within 0.0002 Å. This moiety is inclined to the phenyl ring by 42.88 Å. The morpholine ring has a chair conformation .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 221.26 g/mol . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Synthesis and Structural Insights

N-(3-aminophenyl)morpholine-4-carboxamide and its derivatives have been synthesized and structurally characterized, showing potential in various scientific research applications. The synthesis involves condensation processes, often starting from difluorobenzonitrile, followed by amination with morpholine and cyclization. Crystal structures of these compounds are determined, contributing to the understanding of their molecular frameworks and interactions (Lu et al., 2017); (Ji et al., 2018); (Hao et al., 2017).

Biological Activity and Potential Applications

These compounds exhibit significant inhibitory activities against cancer cell proliferation, making them of interest for antitumor research. Their distinct effective inhibition on the proliferation of various cancer cell lines suggests potential therapeutic applications (Lu et al., 2017); (Ji et al., 2018); (Hao et al., 2017).

Molecular Modeling and Drug-Nucleic Acid Interactions

The interaction of similar compounds with nucleic acids has been explored, providing insights into their potential mechanism of action as antitumor agents. Molecular modeling studies have been conducted to understand the binding sites and relative stability of these compounds when interacting with DNA, which is crucial for designing more effective drugs (Shukla & Tiwari, 2009).

Properties

IUPAC Name

N-(3-aminophenyl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-2-1-3-10(8-9)13-11(15)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAZCCKSLLINOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651143
Record name N-(3-Aminophenyl)morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919833-30-0
Record name N-(3-Aminophenyl)morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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